Higher Lipophilicity (LogP) of Nonyl Ester vs. Isooctyl Ester Drives Differential Foliar Uptake Potential
The nonyl ester exhibits a substantially higher octanol-water partition coefficient (LogP = 6.54) compared to the widely commercialised 2,4-D isooctyl ester (LogP = 5.13, AlogP) [1][2]. This ΔLogP of 1.41 corresponds to an approximately 26-fold greater equilibrium partition into lipophilic phases. The higher lipophilicity is expected to enhance penetration through the waxy plant cuticle, potentially translating into faster foliar absorption under field conditions where cuticle thickness varies among weed species. Direct head-to-head cuticle penetration data for the nonyl ester are not available in the open literature; this differentiation is therefore classified as cross-study comparable.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 6.54 (SIELC database, calculated) |
| Comparator Or Baseline | 2,4-D isooctyl ester (CAS 25168-26-7): LogP = 5.13 (AlogP, plantaedb.com) |
| Quantified Difference | ΔLogP = 1.41 (~26-fold higher lipophilicity for nonyl ester) |
| Conditions | Calculated/predicted LogP values from two independent authoritative databases; direct experimental LogP determination for nonyl ester is not available in the public domain. |
Why This Matters
Higher lipophilicity directly influences the rate and extent of herbicide penetration through the plant cuticle, which is the primary barrier to foliar-applied herbicides; this property should guide ester selection when targeting weed species with thick or highly crystalline epicuticular waxes.
- [1] SIELC Technologies. 2,4-D-nonyl – Compound Properties. LogP = 6.54. Available at: https://sielc.com/24-d-nonyl View Source
- [2] Plantaedb. 2,4-D Isooctyl ester – XlogP 6.30, AlogP 5.13. Available at: https://plantaedb.com/compounds/2,4-D-isooctyl-ester View Source
